REACTION_CXSMILES
|
[O:1]=[C:2]1[C:11]2[NH:12][CH:13]=[CH:14][C:10]=2[C:9]2[CH:8]=[CH:7][CH:6]=[CH:5][C:4]=2[NH:3]1.C([C:17]([O-:19])=[O:18])C.C(O)(=O)C.[Cl:24][S:25](O)(=[O:27])=[O:26]>>[Cl:24][S:25]([C:7]1[CH:6]=[CH:5][C:4]2[NH:3][C:2](=[O:1])[C:11]3[NH:12][CH:13]=[C:14]([C:17]([OH:19])=[O:18])[C:10]=3[C:9]=2[CH:8]=1)(=[O:27])=[O:26] |f:0.1|
|
Name
|
4-oxo-4,5-dihydro-3H-pyrrolo[2,3-c]quinoline 1-ethyl carboxylate
|
Quantity
|
1.42 g
|
Type
|
reactant
|
Smiles
|
O=C1NC=2C=CC=CC2C2=C1NC=C2.C(C)C(=O)[O-]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)(=O)O
|
Name
|
|
Quantity
|
6 mL
|
Type
|
reactant
|
Smiles
|
ClS(=O)(=O)O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
85 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The reaction mixture is placed on an oil bath
|
Type
|
TEMPERATURE
|
Details
|
cooled on an ice bath
|
Type
|
ADDITION
|
Details
|
then poured slowly
|
Type
|
CUSTOM
|
Details
|
onto crushed ice
|
Type
|
FILTRATION
|
Details
|
The solid is filtered
|
Type
|
WASH
|
Details
|
rinsed with water, diisopropyl ether and pentane
|
Type
|
CUSTOM
|
Details
|
then dried under vacuum
|
Name
|
|
Type
|
product
|
Smiles
|
ClS(=O)(=O)C1=CC=2C3=C(C(NC2C=C1)=O)NC=C3C(=O)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.47 g | |
YIELD: CALCULATEDPERCENTYIELD | 100% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |